Lipophilicity-Driven Differentiation vs. Unsubstituted 3-Phenyl Analog
Predicted lipophilicity (LogP) for the target compound class (based on the close 2-isopropyl-5-methyl analog) is approximately 4.06 , substantially exceeding that of the unsubstituted 3-phenyl analog (LogP 2.67) [1]. This difference indicates distinct membrane partitioning behavior.
| Evidence Dimension | Predicted LogP (partition coefficient) |
|---|---|
| Target Compound Data | ~4.06 (estimated from close analog CSID 1589276) |
| Comparator Or Baseline | 3-phenyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine; LogP 2.67 |
| Quantified Difference | ΔLogP ≈ +1.39 |
| Conditions | In silico prediction (ACD/Labs Percepta Platform) for the analog; measured/computed for comparator |
Why This Matters
A LogP difference of this magnitude predicts a >10-fold difference in octanol-water partitioning, directly impacting in vitro assay design (solubility, non-specific binding) and in vivo distribution, making the unsubstituted analog unsuitable as a physicochemical surrogate.
- [1] Ambinter. AMB2427010: 3-phenyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine. Available at: https://www.ambinter.com/molecule/2427010 View Source
